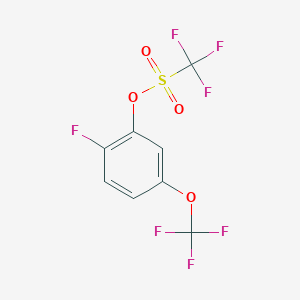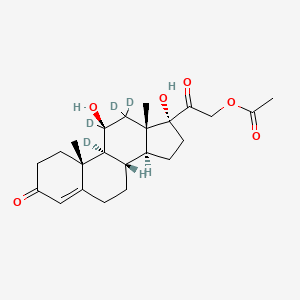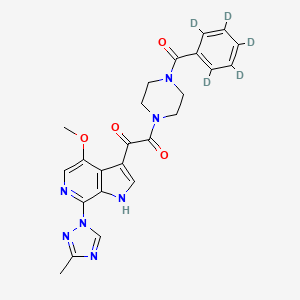
Temsavir-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temsavir-D5 is an isotope-labeled version of temsavir, a novel small-molecule HIV-1 attachment inhibitor. Temsavir binds to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex, preventing the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells. This compound is particularly significant in the treatment of multidrug-resistant HIV-1 infections .
Preparation Methods
The synthesis of temsavir involves several steps, starting with the preparation of the indole glyoxamide core. The synthetic route includes the formation of key intermediates through various chemical reactions, such as acylation and cyclization . Industrial production methods for temsavir typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis is mediated by hepatic esterase, while oxidation is facilitated by cytochrome P450 3A4 . Common reagents used in these reactions include water for hydrolysis and oxygen for oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of temsavir .
Scientific Research Applications
Temsavir-D5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of temsavir in biological samples using techniques such as liquid chromatography coupled to tandem mass spectrometry . In biology and medicine, temsavir is used to study the mechanisms of HIV-1 attachment and entry into host cells, as well as to develop new therapeutic strategies for treating multidrug-resistant HIV-1 infections . In industry, temsavir is used in the development of antiretroviral drugs and in the monitoring of drug resistance in HIV-1 patients .
Mechanism of Action
Temsavir exerts its effects by binding directly to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex . This binding prevents the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells . The molecular targets involved in this mechanism include the gp120 subunit and the CD4 receptors on host cells .
Comparison with Similar Compounds
Temsavir is unique among HIV-1 attachment inhibitors due to its specific binding to the gp120 subunit and its ability to prevent both the initial attachment and subsequent entry of the virus into host cells . Similar compounds include fostemsavir, which is the phosphonooxymethyl prodrug of temsavir . Other related compounds include indole glyoxamide derivatives that also target the gp120 subunit but may have different binding affinities and pharmacokinetic properties .
Properties
Molecular Formula |
C24H23N7O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-[4-(2,3,4,5,6-pentadeuteriobenzoyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
QRPZBKAMSFHVRW-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=NC(=N5)C)OC)[2H])[2H] |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


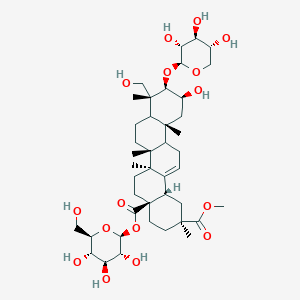
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
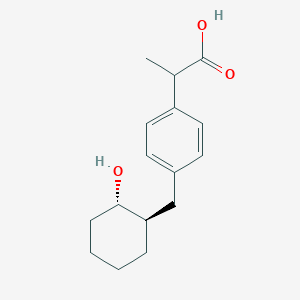

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

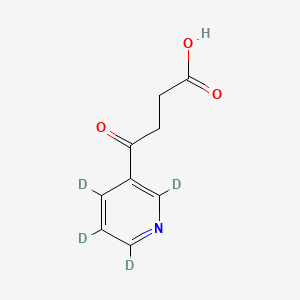
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)


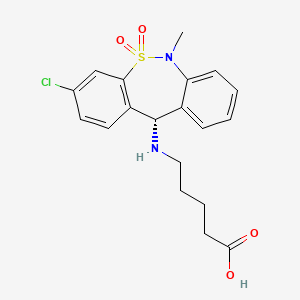
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
